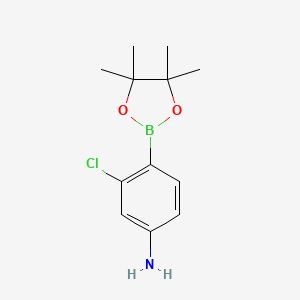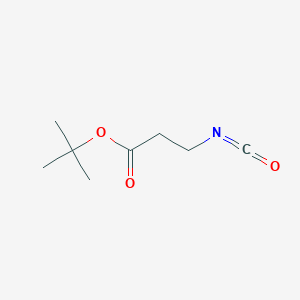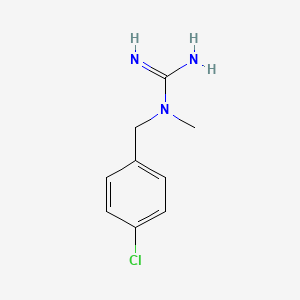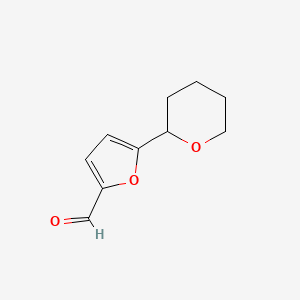
5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde
Descripción general
Descripción
“5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde” is a complex organic compound. It contains a tetrahydropyran ring, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The compound is a derivative of tetrahydropyran, which is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives involves the reaction of alcohols and 3,4-dihydropyran, resulting in 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions and are commonly used as protecting groups in organic synthesis .Chemical Reactions Analysis
Tetrahydropyran derivatives, such as “5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde”, can undergo a variety of chemical reactions . For instance, the alcohol in these ethers can be restored by acid-catalyzed hydrolysis .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, particularly 2H-pyrans . These structures are significant in many natural products and are used in constructing complex molecular architectures .
Valence Isomerism Studies
It is used to study the physicochemical factors affecting valence isomerism between 2H-pyrans and 1-oxatrienes . Understanding this isomerism is crucial for developing new synthetic methods for these unstable heterocycles .
Biological Activity Exploration
Due to its structural similarity to compounds found in higher plants, it can be used to explore a broad spectrum of biological activities, including potential medicinal properties .
Oximation Reactions
This compound is utilized as an oximation reagent in the synthesis of marine alkaloids, which show significant inhibitory activity against mycothiol S-conjugate amidase, an enzyme linked to bacterial defense mechanisms .
Material Science
In material science, it could be explored for the development of novel materials with specific electronic or photonic properties due to its potential to form stable heterocyclic rings when fused to aromatic systems .
Agricultural Chemistry
The compound may find applications in agricultural chemistry for the synthesis of new agrochemicals, leveraging its reactivity and the biological relevance of the 2H-pyran motif .
Organic Synthesis Methodology
It is used in developing new methodologies for organic synthesis, such as oxa-electrocyclization , Knoevenagel , propargyl Claisen , and cycloisomerization reactions, which are fundamental in constructing complex organic molecules .
Pharmaceutical Research
In pharmaceutical research, it can be used to synthesize new drug candidates, especially those targeting bacterial infections, by inhibiting specific enzymes like mycothiol S-conjugate amidase .
Safety and Hazards
The safety data sheet for a related compound, “1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed and toxic to aquatic life with long-lasting effects .
Propiedades
IUPAC Name |
5-(oxan-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHKOWKQBQTIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672407 | |
| Record name | 5-(Oxan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tetrahydro-2H-pyran-2-YL)-2-furaldehyde | |
CAS RN |
915924-73-1 | |
| Record name | 5-(Oxan-2-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1520562.png)
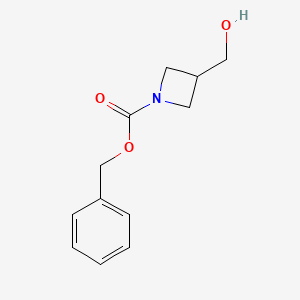

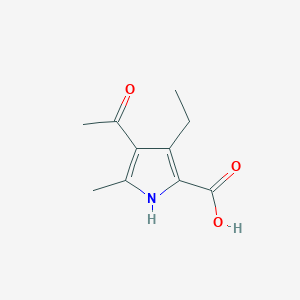
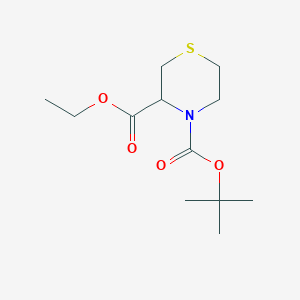
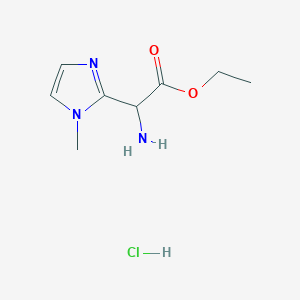
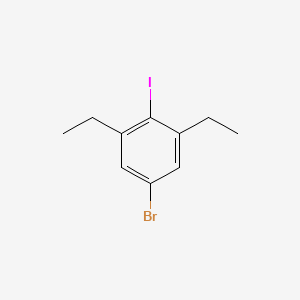
![Ethyl 4-[(3-chloropyrazin-2-yl)oxy]benzoate](/img/structure/B1520575.png)
